2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amine group during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can be used in peptide synthesis with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Di-tert-butyl dicarbonate (Boc2O)
- Sodium hydroxide
- 4-Dimethylaminopyridine (DMAP)
- Trifluoroacetic acid
- Dichloromethane
- Hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include protected amino acids and peptides, which are crucial intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid primarily involves the protection of the amino group. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-2-{[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
2-{[(Tert-butoxycarbonyl)methyl]amino}propanoic acid: A derivative used in similar applications.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid is unique due to its specific structure, which includes an allyloxy group. This provides additional reactivity and versatility in synthetic applications compared to other Boc-protected amino acids.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBUKLQZLAOFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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